Vitamin D3 sulfoconjugate
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Overview
Description
Vitamin D3 sulfoconjugate is a vitamin D.
Scientific Research Applications
Metabolism and Formation
Vitamin D3 sulfoconjugate, specifically 25-Hydroxyvitamin D3-3-O-Sulfate, is formed via the selective conjugation by human sulfotransferase 2A1 (SULT2A1). This process predominantly occurs in the liver, with the metabolite exhibiting high affinity for the vitamin D binding protein. It has been suggested that this sulfate metabolite may serve as a reservoir of 25-Hydroxyvitamin D3 in vivo, contributing indirectly to the biological effects of vitamin D (Wong et al., 2018).
Physiological Role and Effects
Vitamin D3, as a prohormone, undergoes metabolism to become biologically active. Its hormonal form, 1alpha,25-dihydroxyvitamin D3, acts through a nuclear receptor to carry out functions including calcium absorption and regulation of gene activity. Vitamin D3 and its metabolites also have roles beyond calcium homeostasis, such as in immune modulation and potential anticancer effects (DeLuca, 2004).
Impact on Specific Diseases and Conditions
Cancer Prevention
Vitamin D has been investigated for its effects in preventing and treating diseases like cancer. Its metabolites, including sulfoconjugates, exhibit anti-proliferative, pro-apoptotic, and anti-angiogenic effects on cells, which are crucial for cancer prevention (Ness et al., 2015).
Uterine Fibroids
Vitamin D3 plays a role in the regulation of uterine fibroids. Studies suggest that vitamin D3 can reduce leiomyoma cell proliferation and tumor growth, indicating its potential as a non-surgical treatment option for uterine fibroids (Brakta et al., 2015).
Autoimmune Diseases
High-dose Vitamin D3 therapy has shown clinical benefits in autoimmune diseases. This suggests a potential mechanism of vitamin D resistance in autoimmune pathogenesis, which can be addressed by high-dose vitamin D3 treatment (Lemke et al., 2021).
properties
Product Name |
Vitamin D3 sulfoconjugate |
---|---|
Molecular Formula |
C27H44O4S |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate |
InChI |
InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1 |
InChI Key |
CAVKNZYPPDUUIT-YRZJJWOYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C |
synonyms |
cholecalciferol sulfate vitamin D3 sulfate vitamin D3 sulfoconjugate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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